

Application Notes and Protocols for 6-TAMRA Cadaverine Transglutaminase Assay

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Compound of Interest

Compound Name: 6-TAMRA cadaverine

Cat. No.: B8116093

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These application notes provide a detailed protocol for measuring transglutaminase (TG) activity using the fluorescent substrate **6-TAMRA cadaverine**. This assay is a sensitive and quantitative method suitable for studying enzyme kinetics, inhibitor screening, and characterizing TG activity in various biological samples.

Introduction

Transglutaminases are a family of enzymes that catalyze the post-translational modification of proteins.^{[1][2][3][4][5][6][7][8]} The primary activity of most TGs is the calcium-dependent acyl-transfer reaction between the γ -carboxamide group of a peptide-bound glutamine residue and a primary amine.^{[1][6]} When the amine is the ϵ -amino group of a lysine residue in another protein, this results in the formation of a stable isopeptide bond, leading to protein cross-linking.^{[6][9]} Alternatively, small primary amines can be incorporated into the glutamine residue.^{[1][9]}

The **6-TAMRA cadaverine** assay utilizes a fluorescently labeled primary amine, **6-TAMRA cadaverine**, as a substrate for the transglutaminase.^{[10][11][12]} When transglutaminase is active, it covalently incorporates **6-TAMRA cadaverine** into a glutamine-containing protein substrate, such as N,N-dimethylcasein. The incorporation of the fluorescent probe results in an increase in fluorescence intensity, which can be measured to quantify enzyme activity. This method is a non-radioactive and highly sensitive alternative to traditional TG assays.^[5]

Principle of the Assay

The assay is based on the transglutaminase-catalyzed incorporation of **6-TAMRA cadaverine** into a glutamine-donor protein substrate. The reaction is dependent on the presence of calcium ions. The resulting fluorescently labeled protein can be quantified using a fluorescence microplate reader. The rate of the fluorescence increase is directly proportional to the transglutaminase activity.

Experimental Protocols

Materials and Reagents

Reagent	Supplier	Catalog Number
Transglutaminase 2 (human, recombinant)	R&D Systems	4376-TG
6-TAMRA Cadaverine	AAT Bioquest	357
N,N-Dimethylcasein	Sigma-Aldrich	C9801
Tris-HCl	Thermo Fisher Scientific	BP152
Calcium Chloride (CaCl ₂)	Sigma-Aldrich	C1016
Dithiothreitol (DTT)	Thermo Fisher Scientific	R0861
EDTA	Sigma-Aldrich	E9884
96-well black, flat-bottom microplate	Corning	3603

Equipment

- Fluorescence microplate reader with excitation and emission wavelengths of approximately 545 nm and 575 nm, respectively.
- Incubator at 37°C
- Pipettes and tips

- Reagent reservoirs

Reagent Preparation

- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT. Prepare fresh on the day of the experiment.
- Enzyme Solution: Dilute transglutaminase to the desired concentration in Assay Buffer. Keep on ice.
- Substrate Solution: Prepare a stock solution of **6-TAMRA cadaverine** in DMSO. Further dilute to the working concentration in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
- Glutamine-Donor Substrate Solution: Dissolve N,N-dimethylcasein in Assay Buffer to the desired concentration.
- Stop Solution: 100 mM EDTA in deionized water.

Assay Protocol

- Prepare the Reaction Mixture: In each well of a 96-well black microplate, add the following reagents in the order listed:
 - 50 µL of Assay Buffer
 - 10 µL of N,N-dimethylcasein solution
 - 10 µL of **6-TAMRA cadaverine** solution
- Initiate the Reaction: Add 20 µL of the Enzyme Solution to each well to start the reaction. For a negative control, add 20 µL of Assay Buffer without the enzyme.
- Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically based on the enzyme concentration.
- Stop the Reaction (Optional): The reaction can be stopped by adding 10 µL of Stop Solution (100 mM EDTA) to each well.

- Measure Fluorescence: Read the fluorescence intensity of each well using a microplate reader with excitation at ~545 nm and emission at ~575 nm.

Data Presentation

Table 1: Recommended Concentration Ranges for Assay Components

Component	Stock Concentration	Working Concentration	Final Concentration in Assay (100 μ L)
Transglutaminase 2	1 mg/mL	1-100 μ g/mL	0.2-20 μ g/mL
6-TAMRA Cadaverine	1 mM in DMSO	10-100 μ M	1-10 μ M
N,N-Dimethylcasein	10 mg/mL	0.1-1 mg/mL	10-100 μ g/mL
Tris-HCl, pH 7.5	1 M	50 mM	50 mM
CaCl ₂	1 M	10 mM	10 mM
DTT	1 M	1 mM	1 mM

Table 2: Kinetic Parameters for Transglutaminase with Fluorescent Cadaverine Probes (Literature Values)

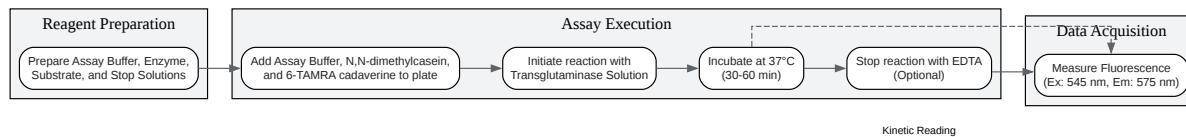
Substrate	Enzyme Source	K _m (μ M)	Reference
Monodansylcadaverine	Guinea Pig Liver TG	14	[7]
N,N-Dimethylcasein	Guinea Pig Liver TG	5	[7]
Z-Gln-Gly	Guinea Pig TGase	-	[11]
Gly-OMe	Guinea Pig TGase	-	[11]

Note: Specific K_m values for **6-TAMRA cadaverine** are not readily available in the literature. The K_m for monodansylcadaverine is provided as a close structural and functional analog.

Table 3: Optimal Reaction Conditions for Transglutaminase Activity

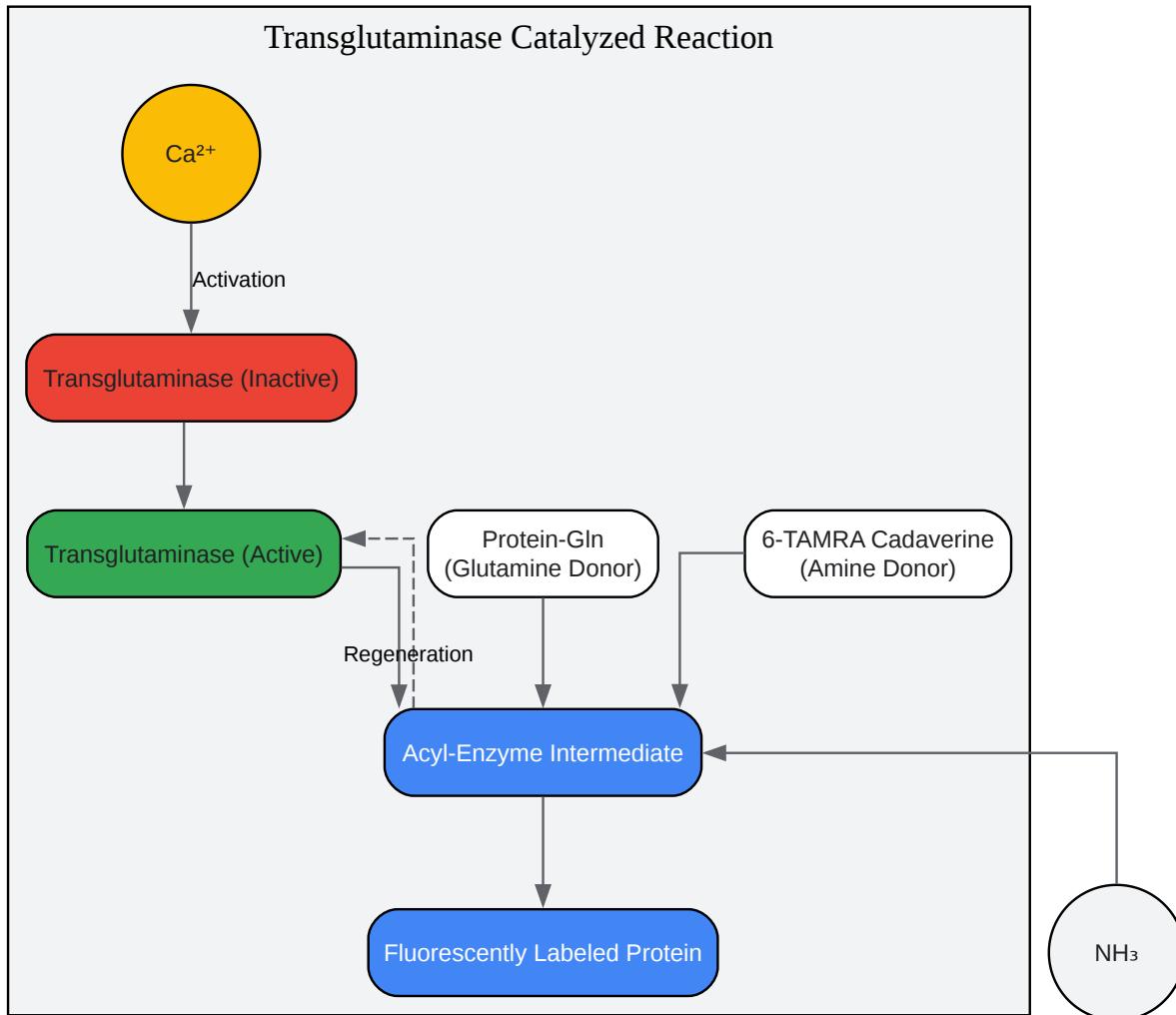
Parameter	Optimal Value/Range	Reference
pH	6.0 - 9.0	[8]
Temperature	37 - 50 °C	[8]
Calcium Concentration	5 - 20 mM	

Mandatory Visualizations



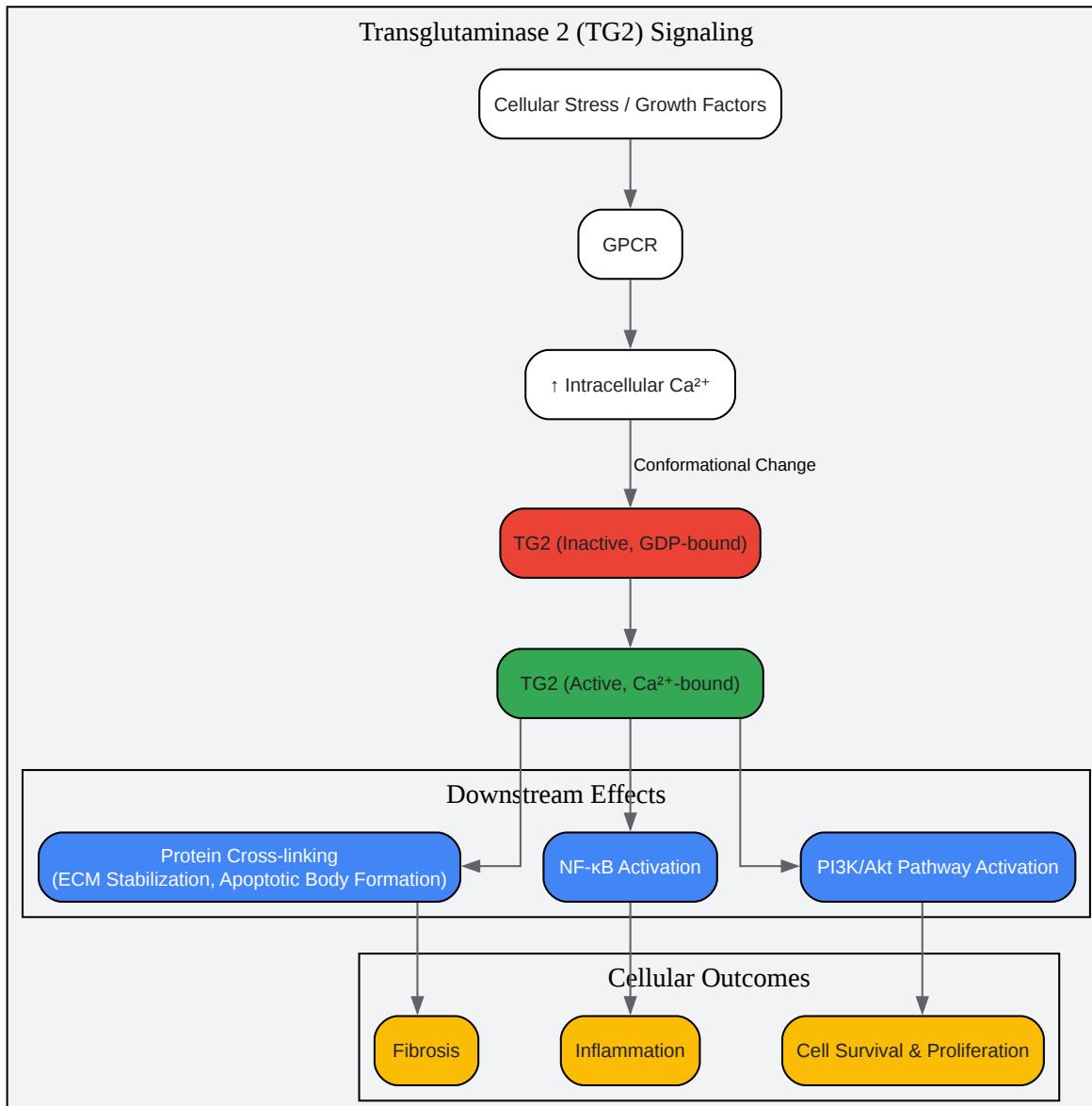
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Caption: Experimental workflow for the **6-TAMRA cadaverine transglutaminase assay**.



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Caption: General mechanism of transglutaminase-catalyzed incorporation of **6-TAMRA cadaverine**.

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Caption: Simplified signaling pathway involving Transglutaminase 2 (TG2).

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